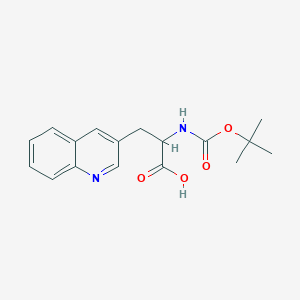

Boc-3-(3-quinolyl)-DL-Ala-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIPRFVJGMPMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. Due to the limited availability of specific experimental data for this particular racemic mixture, this document leverages data from closely related analogs, including the corresponding L- and D-enantiomers and the 2-quinolyl isomer, to present a thorough and practical resource for researchers.

Core Chemical Properties

This compound is a non-natural amino acid derivative that incorporates a quinoline (B57606) moiety, a structural feature prevalent in many biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Boc-3-(2'-quinolyl)-L-alanine[1] | Boc-3-(2'-quinolyl)-D-alanine |

| CAS Number | 1100747-96-7 | 161453-37-8[1] | 170157-64-9 |

| Molecular Formula | C₁₇H₂₀N₂O₄ | C₁₇H₂₀N₂O₄[1] | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol | 316.3 g/mol [1] | 316.3 g/mol |

| Appearance | Not specified | White powder[1] | Off-white powder |

| Purity | ≥ 97.0% (HPLC) | ≥ 99% (TLC)[1] | ≥ 99% (HPLC) |

| Melting Point | Not specified | 155-159 °C[1] | 147 - 151 °C |

| Optical Rotation | Not applicable (racemic) | -22.50º ± 1º (c=1% in MeOH)[1] | [a]²⁵D = 11 ± 1 º (C=0.62 in MeOH) |

| Storage Conditions | Not specified | 0-8°C[1] | 0 - 8°C |

Synthesis and Experimental Protocols

Proposed Synthesis of 3-(3-quinolyl)-DL-alanine

A common method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.

Experimental Workflow: Synthesis of 3-(3-quinolyl)-DL-alanine

Caption: Proposed workflow for the synthesis of the core amino acid.

Methodology:

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide in ethanol, to form a nucleophilic enolate. This is followed by the addition of 3-(bromomethyl)quinoline. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the SN2 reaction, yielding diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic hydrolysis, for example, by refluxing with a strong acid like hydrochloric acid. This step removes both the acetyl and the ester groups and leads to the decarboxylation of the malonic acid intermediate to afford the hydrochloride salt of 3-(3-quinolyl)-DL-alanine.

-

Neutralization: The free amino acid is obtained by neutralizing the hydrochloride salt with a suitable base, such as pyridine (B92270) or a dilute solution of sodium hydroxide, followed by purification, typically by recrystallization.

Boc Protection of 3-(3-quinolyl)-DL-alanine

The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Workflow: Boc Protection

Caption: General workflow for the Boc protection of the amino acid.

Methodology:

-

The unprotected 3-(3-quinolyl)-DL-alanine is dissolved in a mixture of a suitable organic solvent, such as 1,4-dioxane, and water.

-

A base, for example, sodium bicarbonate or triethylamine (B128534) (TEA), is added to the solution to deprotonate the amino group.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is then added to the reaction mixture, which is typically stirred at room temperature for several hours.

-

After the reaction is complete, the mixture is worked up by removing the organic solvent under reduced pressure, followed by acidification and extraction of the product into an organic solvent like ethyl acetate. The final product is then purified, for instance, by column chromatography or recrystallization.

Biological and Pharmaceutical Relevance

While specific biological activities for this compound are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities. Quinolone derivatives have been reported to exhibit antibacterial, anticancer, and antiviral properties.

The incorporation of quinolylalanine derivatives into peptides has shown promise in enhancing the efficacy and selectivity of drug candidates. These modified amino acids can influence the conformation and binding properties of peptides, making them valuable tools in drug discovery.

Potential Signaling Pathway Interactions of Quinolone Derivatives

Caption: Potential signaling pathways targeted by quinolone-based compounds.

The quinoline moiety can interact with various biological targets. For instance, some quinolone derivatives are known to target DNA topoisomerases, which are crucial for DNA replication, leading to their antibacterial and anticancer effects. Others have been found to modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Furthermore, certain quinolone compounds have shown inhibitory activity against viral enzymes like HIV integrase. The specific interactions of this compound would require further experimental investigation.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptides and peptidomimetics. While specific data for this compound is limited, the known chemical properties and biological activities of its analogs and the broader class of quinoline derivatives highlight its potential in medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further investigation by researchers in the field. Further studies are warranted to fully elucidate its specific chemical properties, biological activities, and potential therapeutic applications.

References

An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. While specific experimental data and biological applications for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from closely related analogs to provide a robust framework for its study and use in research and drug development.

Molecular Structure and Properties

This compound is a non-proteinogenic amino acid derivative. Its structure is characterized by an alanine backbone where the β-carbon is substituted with a quinoline (B57606) ring at the 3-position. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | This compound | Boc-3-(3-pyridyl)-L-alanine (Analog) |

| Molecular Formula | C₁₇H₂₀N₂O₄ | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 316.35 g/mol [1] | 266.29 g/mol |

| Appearance | Not specified (likely a solid) | Crystalline solid |

| Purity | ≥ 97.0% (HPLC) | Not specified |

| CAS Number | 1100747-96-3 | 117142-26-4 |

Note: Data for Boc-3-(3-pyridyl)-L-alanine is provided as a reference due to the limited specific data for the title compound.

Synthesis and Experimental Protocols

General Experimental Protocol for Boc Protection of 3-(3-quinolyl)-DL-alanine (Adapted)

This protocol is adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine.[2]

Materials:

-

3-(3-quinolyl)-DL-alanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-(3-quinolyl)-DL-alanine (1 equivalent) in a mixture of water and 1,4-dioxane. Cool the suspension in an ice bath.

-

Addition of Base: To the stirred, cooled suspension, add anhydrous potassium carbonate (1 equivalent).[2]

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane to the reaction mixture over a period of 10-15 minutes.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.[2]

-

Extract the aqueous residue with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Adjust the pH of the aqueous layer to approximately 3 by adding solid citric acid.[2]

-

Saturate the acidic aqueous layer with solid sodium chloride to decrease the solubility of the product.

-

Extract the product into ethyl acetate multiple times.

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure until crystallization begins.

-

Cool the solution at 0°C for at least one hour to promote further crystallization.

-

Collect the crystals by filtration, wash with cold ether, and dry under vacuum to yield this compound.

-

Characterization

While specific spectral data for this compound is not available, the following characterization techniques would be essential to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the Boc group, the alanine backbone, and the quinoline ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbamate (B1207046) C=O of the Boc group, the carboxylic acid O-H and C=O, and the aromatic C=C and C-N bonds of the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery and Development

Quinolone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of quinolyl-alanine residues into peptides can modulate their biological activity, receptor-binding affinity, and metabolic stability.

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific introduction of a quinolyl moiety. This allows for the systematic exploration of structure-activity relationships (SAR) in bioactive peptides.

General Workflow for Peptide Synthesis using this compound

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet elucidated, quinoline-containing compounds have been investigated for their effects on various cellular processes, including those involved in cancer. For instance, some quinoline derivatives have been shown to interfere with receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

The diagram below illustrates a generalized RTK signaling pathway that could be a potential area of investigation for peptides containing 3-(3-quinolyl)alanine.

Disclaimer: The signaling pathway depicted is a generalized representation and does not imply a known interaction with this compound. It serves as an illustrative example of a relevant pathway for which quinoline-based compounds are being explored.

Conclusion

This compound is a valuable synthetic building block for the incorporation of a quinoline moiety into peptides. While specific experimental and biological data for this compound are limited, this guide provides a foundational understanding of its structure, a reliable synthetic approach based on a close analog, and highlights its potential in the development of novel peptide-based therapeutics. Further research is warranted to fully characterize this compound and explore its biological activities and potential roles in modulating cellular signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Boc-3-(3-quinolyl)-DL-Ala-OH, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic route from commercially available starting materials, including experimental protocols and quantitative data.

Introduction

This compound is a non-canonical amino acid derivative that incorporates a quinoline (B57606) moiety. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The N-terminal Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions, allowing for the strategic incorporation of the quinolyl side chain into peptide and small molecule drug candidates. This guide outlines a robust two-step synthesis of this compound.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the unprotected amino acid, 3-(3-quinolyl)-DL-alanine, via a malonic ester synthesis. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 3-(3-quinolyl)-DL-alanine

This step follows a modified malonic ester synthesis protocol.

3.1.1. Materials and Reagents

| Reagent | Supplier | Purity |

| 3-(Chloromethyl)quinoline | Commercially available | ≥95% |

| Diethyl acetamidomalonate | Commercially available | ≥98% |

| Sodium Ethoxide (NaOEt) | Commercially available | ≥95% |

| Absolute Ethanol (B145695) (EtOH) | ACS grade | |

| Hydrochloric Acid (HCl), conc. | ACS grade | |

| Sodium Hydroxide (B78521) (NaOH) | ACS grade | |

| Diethyl ether | ACS grade |

3.1.2. Procedure

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol under an inert atmosphere. To this solution, add diethyl acetamidomalonate (1.0 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes. Add a solution of 3-(chloromethyl)quinoline (1.0 eq.) in absolute ethanol dropwise. The reaction mixture is then heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate. This intermediate can be purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis and Decarboxylation: The crude or purified intermediate is suspended in 6M hydrochloric acid. The mixture is heated to reflux for 6-8 hours. During this time, hydrolysis of the ester and amide groups, followed by decarboxylation, occurs.

-

Isolation of 3-(3-quinolyl)-DL-alanine: After cooling, the reaction mixture is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then neutralized with a solution of sodium hydroxide to a pH of approximately 7. The resulting precipitate, 3-(3-quinolyl)-DL-alanine, is collected by filtration, washed with cold water, and dried under vacuum.

3.1.3. Quantitative Data

| Step | Product | Typical Yield |

| Alkylation | Diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate | 70-85% |

| Hydrolysis | 3-(3-quinolyl)-DL-alanine | 80-90% |

| Overall | 3-(3-quinolyl)-DL-alanine | 56-77% |

Step 2: N-Boc Protection of 3-(3-quinolyl)-DL-alanine

This step involves the protection of the primary amine with a Boc group.

3.2.1. Materials and Reagents

| Reagent | Supplier | Purity |

| 3-(3-quinolyl)-DL-alanine | From Step 1 | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Commercially available | ≥98% |

| Sodium Bicarbonate (NaHCO₃) | ACS grade | |

| Dioxane | ACS grade | |

| Water | Deionized | |

| Ethyl Acetate | ACS grade | |

| Citric Acid | ACS grade |

3.2.2. Procedure

-

Reaction Setup: In a round-bottom flask, suspend 3-(3-quinolyl)-DL-alanine (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq.) to the suspension.

-

Addition of (Boc)₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, the dioxane is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O and by-products. The aqueous layer is then acidified to a pH of 2-3 with a 10% citric acid solution.

-

Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

3.2.3. Quantitative Data and Characterization

| Product | Typical Yield | Purity (HPLC) | Melting Point (°C) |

| This compound | 85-95% | ≥97.0%[1] | Not available |

Note: Detailed characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product should be obtained to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for producing this important building block. The two-step approach, beginning with a malonic ester synthesis followed by Boc protection, provides good overall yields. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this and similar non-canonical amino acid derivatives for incorporation into novel therapeutic agents.

References

Unraveling the Enigma: The Mechanism of Action of Boc-3-(3-quinolyl)-DL-Ala-OH Remains Undefined

Despite its availability as a research chemical, detailed scientific literature elucidating the specific mechanism of action, biological targets, and quantitative efficacy of Boc-3-(3-quinolyl)-DL-Ala-OH is currently unavailable in the public domain. Extensive searches of scientific databases and patent literature did not yield specific studies on this particular compound. Its primary characterization in commercially available sources is as a Boc-protected quinolyl alanine (B10760859) derivative, suggesting its principal use as a building block in the synthesis of more complex molecules.

While direct experimental data for this compound is absent, the presence of the quinoline (B57606) moiety provides a foundation for hypothesizing its potential biological activities. The quinoline ring is a well-established pharmacophore, a core structural component found in a wide array of biologically active compounds and approved drugs. The diverse mechanisms of action attributed to quinoline derivatives span a broad spectrum of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The biological activity of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring system. This structural diversity allows for the fine-tuning of their pharmacological profiles. Below is a summary of the established mechanisms of action for various classes of quinoline-containing compounds, which may offer insights into the potential, though unverified, activities of this compound.

Potential Mechanisms of Action Based on the Quinoline Moiety:

| Therapeutic Area | Mechanism of Action | Examples of Quinolone Derivatives |

| Antimalarial | Inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic free heme. | Chloroquine, Quinine, Mefloquine |

| Antibacterial | Inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) |

| Anticancer | - Inhibition of tyrosine kinases involved in cell signaling and proliferation.- Intercalation into DNA and inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis.- Disruption of microtubule polymerization, arresting cells in mitosis. | Camptothecin (Topoisomerase I inhibitor), Lapatinib (Tyrosine kinase inhibitor) |

| Anti-inflammatory | Modulation of inflammatory signaling pathways, though the precise mechanisms are often multifaceted and compound-specific. | |

| Neuropharmacology | Interaction with various receptors and enzymes in the central nervous system. |

Hypothetical Signaling Pathway Involvement

Given the known activities of other quinoline derivatives, particularly in oncology, one could speculate on potential signaling pathways that this compound or its derivatives might modulate. For instance, if it were to act as a tyrosine kinase inhibitor, it could potentially interfere with pathways such as the EGFR or VEGFR signaling cascades, which are crucial for cancer cell growth and angiogenesis.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols: A General Framework

As no specific experimental data for this compound exists, the following are generalized protocols that researchers would typically employ to determine the mechanism of action of a novel quinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Methodology:

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting cell viability against compound concentration.

-

Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the kinase, substrate, ATP, and varying concentrations of this compound.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure luminescence to determine the kinase activity.

-

Topoisomerase Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

-

Methodology:

-

Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the compound.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose (B213101) gel electrophoresis.

-

Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed or linear DNA and a corresponding increase in the amount of supercoiled DNA.

-

Conclusion

A Technical Guide to the Biological Activity of the 3-(3-Quinolyl)-DL-Alanine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This technical guide focuses on the potential biological activities of the 3-(3-quinolyl)-DL-alanine core structure. While direct biological data for Boc-3-(3-quinolyl)-DL-Ala-OH is limited, as it is primarily regarded as a synthetic intermediate, extensive research on related quinoline derivatives provides a strong foundation for predicting its potential therapeutic applications. This document will synthesize the available information on the antimicrobial, anticancer, and neuroprotective activities associated with the quinoline nucleus, presenting quantitative data from related compounds, outlining potential experimental protocols, and visualizing key signaling pathways.

The incorporation of an alanine (B10760859) moiety at the 3-position of the quinoline ring introduces a chiral center and provides a handle for peptide synthesis, offering the potential for creating novel peptide-based therapeutics with enhanced efficacy and selectivity.[1] The biological activities of quinoline derivatives are diverse and well-documented, ranging from antimicrobial and anticancer to neuroprotective effects.[2][3]

Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial properties.[3] The core mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.

Mechanism of Action

A primary target for many quinoline-based antimicrobials is bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinoline derivatives interfere with essential cellular processes, leading to bacterial cell death. The proposed mechanism involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA.

Another potential mechanism for antimicrobial activity is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Quantitative Data for Related Compounds

While specific MIC (Minimum Inhibitory Concentration) values for 3-(3-quinolyl)-DL-alanine are not available, data from related quinoline carboxamides and other derivatives highlight the potential of this scaffold.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinolone-3-carboxamide derivatives | S. pneumoniae | ≤ 0.008 | [5] |

| 1,2-dihydroquinoline carboxamide derivatives | M. tuberculosis H37Rv | 0.39 - 0.78 | [5] |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [5] |

| Quinolone-thiosemicarbazide derivatives | C. albicans | 31.25 | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: The test compound, this compound or its derivatives, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay:

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the test compound is prepared.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase activity (IC50) is calculated.

Caption: Multiple proposed anticancer mechanisms of quinoline derivatives.

Neuroprotective Activity

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [7][8] Mechanism of Action

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and enzyme-inhibiting properties.

-

Antioxidant Activity: Quinolines can act as radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage. [7]* Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) is a key strategy in the management of Parkinson's and Alzheimer's diseases, respectively. [7][9]MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain. AChE breaks down the neurotransmitter acetylcholine, and its inhibition can improve cognitive function.

Quantitative Data for Related Compounds

| Compound Class | Target | IC50 | Reference |

| 8-Hydroxyquinolylnitrones | MAO-B | Varies | [9] |

| Quinoline derivatives | Acetylcholinesterase (AChE) | Varies | [7] |

| Quinoline derivatives | Catechol-O-methyltransferase (COMT) | Varies | [7] |

Experimental Protocols

MAO-B Inhibition Assay:

-

Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from rat brain can be used as the enzyme source.

-

Reaction Mixture: The reaction mixture contains the enzyme, a substrate (e.g., kynuramine (B1673886) or benzylamine), and various concentrations of the test compound.

-

Incubation: The mixture is incubated at 37°C.

-

Detection: The product of the enzymatic reaction is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline (B1666331) is measured. For benzylamine, the production of hydrogen peroxide can be detected using a coupled reaction with horseradish peroxidase and a suitable chromogen.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay (e.g., against H2O2-induced toxicity):

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 2 hours).

-

Induction of Toxicity: Oxidative stress is induced by adding hydrogen peroxide (H2O2) to the cell culture.

-

Incubation: Cells are incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the control (H2O2-treated cells without the test compound).

Signaling Pathway

References

- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alzheimer's Association International Conference [alz.confex.com]

- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. This information is critical for its application in peptide synthesis, drug discovery, and development.

Core Data: Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the general characteristics of Boc-protected amino acids and quinoline (B57606) derivatives. The presence of the bulky, hydrophobic quinoline and Boc groups, combined with the polar carboxylic acid and amide functionalities, results in solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound Class | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Boc-protected amino acids | Soluble to Highly Soluble | A common solvent for peptide synthesis; Boc-Ala-OH is "clearly soluble" at 0.5 M. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvents | Soluble | Often used for dissolving a wide range of organic compounds. |

| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvents | Soluble | Another common solvent for solid-phase peptide synthesis. |

| Dichloromethane (DCM) | Chlorinated hydrocarbons | Soluble | Frequently used in Boc-based solid-phase peptide synthesis. |

| Methanol, Ethanol | Alcohols | Moderately Soluble to Soluble | Solubility of amino acids in alcohols generally decreases with increasing alkyl chain length[1]. |

| Water | Aqueous | Sparingly Soluble to Insoluble | The hydrophobic Boc and quinoline groups limit aqueous solubility. |

| Petroleum Ether | Nonpolar solvents | Insoluble | Generally, Boc-protected amino acids are insoluble in nonpolar solvents[2]. |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method, followed by quantification of the dissolved solute[3].

Materials and Equipment:

-

This compound

-

Selected analytical grade solvents (e.g., DMF, DMSO, Methanol, Water)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (drying oven/vacuum desiccator)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

For HPLC Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

For Gravimetric Analysis: Accurately weigh a known volume of the filtered supernatant in a pre-weighed container. Evaporate the solvent completely in a drying oven or vacuum desiccator until a constant weight is achieved. The final weight of the residue corresponds to the amount of dissolved solute.

-

-

Quantification:

-

HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use this curve to determine the concentration in the diluted sample, and then calculate the original solubility by accounting for the dilution factor.

-

Gravimetric Method: Calculate the solubility (e.g., in g/L or mg/mL) from the mass of the dried residue and the initial volume of the supernatant.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the quinoline-containing amino acid, followed by the protection of the amino group with a Boc moiety. A representative synthesis is outlined below, based on established methods for similar compounds[4][5].

Step 1: Synthesis of 3-(3-quinolyl)-DL-alanine This step typically involves the condensation of a quinoline derivative with a suitable precursor. For example, a common route is the diethyl acetamidomalonate synthesis, where 3-(bromomethyl)quinoline (B55640) is reacted with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.

Step 2: Boc Protection The resulting 3-(3-quinolyl)-DL-alanine is then protected with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

-

3-(3-quinolyl)-DL-alanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Sodium bicarbonate (NaHCO3) or another suitable base

-

1,4-Dioxane (B91453) and Water (or another suitable solvent system)

-

Ethyl acetate (B1210297) (for extraction)

-

Aqueous citric acid or hydrochloric acid (for workup)

Procedure:

-

Dissolve 3-(3-quinolyl)-DL-alanine in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a cold citric acid or HCl solution to a pH of approximately 3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound.

Visualizations

Experimental Workflow: Solubility Determination

References

Spectroscopic and Synthetic Profile of Boc-3-(3-quinolyl)-DL-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Boc-3-(3-quinolyl)-DL-Ala-OH, a key building block in medicinal chemistry and peptide synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document presents expected spectroscopic data based on the analysis of its core components: the Boc-protecting group, the alanine (B10760859) backbone, and the quinoline (B57606) moiety. The provided experimental protocols are standardized procedures applicable to the synthesis and analysis of similar amino acid derivatives.

Spectroscopic Data

The spectroscopic signature of this compound is determined by the combination of its constituent functional groups. The following tables summarize the anticipated data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | s | 9H | Boc group (C(CH₃)₃) |

| ~3.40 - 3.60 | m | 2H | β-CH₂ of Ala |

| ~4.50 - 4.70 | m | 1H | α-CH of Ala |

| ~5.50 - 5.70 | d | 1H | NH of Boc group |

| ~7.50 - 8.90 | m | 6H | Quinoline ring protons |

| ~10.0 - 12.0 | br s | 1H | Carboxylic acid (COOH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | Boc group (C(CH₃)₃) |

| ~38.0 | β-C of Ala |

| ~53.0 | α-C of Ala |

| ~80.0 | Boc group (C(CH₃)₃) |

| ~120.0 - 150.0 | Quinoline ring carbons |

| ~155.0 | Boc group (C=O) |

| ~175.0 | Carboxylic acid (C=O) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Boc group) |

| ~1600, 1500, 1450 | Medium | C=C and C=N stretch (Quinoline) |

| ~1160 | Strong | C-O stretch (Boc group) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 317.15 | [M+H]⁺ |

| ESI+ | 339.13 | [M+Na]⁺ |

| ESI+ | 217.09 | [M-Boc+H]⁺ |

| ESI- | 315.13 | [M-H]⁻ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of Boc-Protected Amino Acids

A standard method for the N-protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

Materials:

-

3-(3-quinolyl)-DL-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA)

-

Dioxane or tetrahydrofuran (B95107) (THF)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-(3-quinolyl)-DL-alanine in a mixture of dioxane (or THF) and water.

-

Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a common technique for this type of molecule, used in both positive and negative ion modes to obtain the molecular ion and common adducts. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

In-Depth Technical Guide: Stability and Storage of Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3-(3-quinolyl)-DL-Ala-OH, a key building block in synthetic chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity, purity, and performance in research and development applications.

Core Stability Characteristics

This compound, as a Boc-protected amino acid derivative containing a quinoline (B57606) moiety, possesses a specific set of stability characteristics. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, making it a versatile tool in peptide synthesis and other organic transformations. However, it is susceptible to cleavage under acidic conditions and at elevated temperatures. The quinoline ring is generally stable but can be susceptible to photodegradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for Boc-protected amino acids and related chemical compounds.

| Condition | Recommendation | Rationale |

| Temperature | Short-term (weeks): Room TemperatureLong-term (months to years): 2-8°C | Refrigeration minimizes the potential for slow degradation over time. While stable for short periods at ambient temperature, long-term storage at elevated temperatures is not advised. |

| Moisture | Store in a tightly sealed container in a dry environment. | The compound can be hygroscopic. Moisture can lead to hydrolysis of the Boc group or other degradation pathways. It is advisable to allow the container to warm to room temperature before opening to prevent condensation. |

| Light | Store in an opaque or amber container, protected from direct light. | The quinoline moiety may be susceptible to photodegradation upon prolonged exposure to UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | While not strictly necessary for short-term storage, an inert atmosphere can help prevent oxidative degradation over the long term. |

Potential Degradation Pathways

The degradation of this compound is primarily dictated by the lability of the Boc group and the potential reactivity of the quinoline ring. The most probable degradation pathways include acid-catalyzed hydrolysis, thermolysis of the Boc group, and photodegradation of the quinoline moiety.

Acid-Catalyzed Deprotection

The Boc group is readily cleaved under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene. This is the most common degradation pathway and is often an intended chemical transformation.

Figure 1: Acid-Catalyzed Degradation Pathway.

Thermal Degradation

Exposure to high temperatures can lead to the thermolytic cleavage of the Boc group, following a similar pathway to acid-catalyzed deprotection. This process can occur without the need for a catalyst.[1]

Figure 2: Thermal Degradation Pathway.

Photodegradation

The quinoline ring system can absorb UV light, which may lead to photochemical reactions. While specific photoproducts for this molecule are not documented, potential reactions could involve oxidation or rearrangement of the quinoline ring.[2]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting material for degradation.

General Workflow for Forced Degradation Study

Figure 3: Forced Degradation Experimental Workflow.

Detailed Methodologies

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile (B52724) and water

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

LC-MS system for identification of degradation products

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C). Also, heat a sample of the stock solution at 60°C.

-

Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Point Sampling: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For solid samples under thermal stress, dissolve a portion in the initial solvent at each time point.

-

Sample Analysis:

-

Immediately analyze the samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation at each time point.

-

Based on the mass data from LC-MS and the known reactivity, propose structures for the degradation products.

-

Summarize the stability profile of the compound under each stress condition.

-

Conclusion

This compound is a stable compound under recommended storage conditions. The primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for photodegradation of the quinoline ring. For critical applications, it is recommended to perform in-house stability studies to confirm its integrity under specific experimental conditions. Proper storage and handling are paramount to ensure the quality and reliability of this important synthetic building block.

References

Methodological & Application

Application Notes and Protocols for Boc-3-(3-quinolyl)-DL-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Boc-3-(3-quinolyl)-DL-Ala-OH is a synthetic amino acid derivative that features a quinoline (B57606) ring, a privileged scaffold in drug discovery known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The quinoline moiety can introduce unique structural and electronic properties into peptides, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.[1]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols detailed below are based on established methodologies for incorporating sterically hindered and unnatural amino acids into peptide chains.[3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide representative conditions and expected outcomes based on general principles of Boc-SPPS and experience with other bulky, non-proteinogenic amino acids. Optimization for specific peptide sequences is highly recommended.

Table 1: Recommended Coupling Conditions for this compound

| Parameter | Recommended Value | Notes |

| Resin | Merrifield or PAM Resin | Standard resins for Boc-SPPS. |

| Equivalents of Amino Acid | 3 - 5 | Increased equivalents may be necessary for this hindered amino acid. |

| Coupling Reagent | HBTU/HOBt or HATU/HOAt | Potent coupling reagents are recommended to overcome steric hindrance. |

| Equivalents of Coupling Reagent | 3 - 5 | A 1:1 ratio with the amino acid is typical. |

| Base | DIEA (N,N-Diisopropylethylamine) | Used for in situ neutralization. |

| Equivalents of Base | 6 - 10 | An excess is required to neutralize the incoming amino acid and the resin-bound amine salt. |

| Solvent | DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | NMP can be beneficial for improving solvation of growing peptide chains. |

| Reaction Time | 2 - 4 hours | Extended coupling times may be required. Monitoring with a Kaiser test is crucial. |

| Double Coupling | Recommended | Performing the coupling step twice can significantly improve efficiency. |

Table 2: Representative Cleavage Cocktails for Peptides Containing 3-(3-quinolyl)-DL-Alanine

| Reagent | Composition | Application Notes |

| HF Cleavage | 90% HF, 10% Anisole (B1667542) (or p-cresol) | The standard, high-efficiency cleavage method for Boc-SPPS. Requires specialized equipment. |

| TFMSA Cleavage | TFMSA/TFA/Thioanisole (1:10:1) | A common alternative to HF, though less volatile and potentially causing more side reactions. |

| Low-HF Cleavage | 50% HF in Dimethyl Sulfide | Milder conditions that can reduce side reactions. |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A versatile cocktail for peptides with sensitive residues, though more commonly used in Fmoc-SPPS, it can be adapted.[5] |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of Merrifield or PAM resin in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).

-

Swell the resin in DCM for 30 minutes.

-

Wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin).

Boc Deprotection

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL/g resin) followed by DMF (3 x 10 mL/g resin).

Neutralization

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess base.

Coupling of this compound

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activated amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), drain the solution and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution.

-

After complete coupling, wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

Capping (Optional)

If the coupling of the hindered amino acid is incomplete after double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

Final Cleavage and Deprotection (HF Cleavage)

Caution: Hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under a high vacuum.

-

Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

-

Add a scavenger such as anisole or p-cresol (B1678582) (1 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm the identity and purity of the final peptide.[6][8]

Visualizations

Caption: General workflow for Boc-SPPS incorporating this compound.

Caption: Key steps in the coupling reaction of this compound.

Caption: Hypothetical signaling pathway modulated by a quinolyl-containing peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. lcms.cz [lcms.cz]

- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 8. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols for Coupling Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(3-quinolyl)-DL-Ala-OH is an unnatural amino acid derivative that holds significant potential in the design of novel peptides and peptidomimetics. The incorporation of the quinoline (B57606) moiety can impart unique structural and functional properties to peptides, including enhanced biological activity and modified conformational preferences.[1][2][3] This document provides detailed application notes and protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

The bulky and sterically hindered nature of the 3-quinolyl side chain requires careful consideration of coupling reagents and reaction conditions to ensure high yields and minimize side reactions such as racemization.[4][5] These protocols are designed to offer robust starting points for researchers, which can be further optimized for specific synthetic requirements.

Data Presentation: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically demanding amino acids like this compound. The following table summarizes the performance of common coupling reagents in reactions involving bulky amino acid residues. While specific data for this compound is not extensively published, this data provides a strong comparative basis for reagent selection.

| Coupling Reagent | Activating Additive | Typical Solvent | Typical Reaction Time (Solid-Phase) | Reported Yields (for hindered couplings) | Key Considerations |

| HATU | None (contains HOAt) | DMF, NMP | 30 min - 4 h | High | Highly efficient for hindered couplings, faster reaction rates, and reduced epimerization compared to HBTU.[4][6][7] |

| HBTU | HOBt (optional) | DMF, NMP | 1 - 6 h | Good to High | A reliable and cost-effective option, though may require longer reaction times for bulky residues compared to HATU.[6][8] |

| PyBOP | None (contains HOBt) | DMF, DCM | 1 - 4 h | Good to High | Efficient for both solid-phase and solution-phase synthesis; avoids the formation of carcinogenic byproducts associated with BOP.[9][10] |

| EDC | HOBt, Oxyma Pure | DCM, DMF | 2 - 12 h | Moderate to Good | A versatile and economical choice, particularly for solution-phase synthesis. The resulting urea (B33335) byproduct is water-soluble, simplifying purification.[11] |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various standard coupling reagents. These can be adapted for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: HATU-Mediated Coupling (Solid-Phase)

This protocol is recommended for difficult couplings where steric hindrance is a major concern.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the amino acid/HATU solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

-

Drain the DMF from the swelled resin and immediately add the activation mixture.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of the quinolyl group, extended coupling times may be necessary.[12]

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive for free amines, a second coupling may be performed by repeating steps 3-5.

-

Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: PyBOP-Mediated Coupling (Solid-Phase)

PyBOP is another highly effective reagent for coupling sterically hindered amino acids.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents)

-

PyBOP (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve this compound and PyBOP in DMF.

-

Add DIPEA to the solution and mix.

-

Immediately add this activation mixture to the swelled resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction for completion. If necessary, perform a second coupling.

-

Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

Protocol 3: EDC/HOBt-Mediated Coupling (Solution-Phase)

This protocol is suitable for solution-phase synthesis.

Materials:

-

Amine component (e.g., an amino acid ester) (1.0 equivalent)

-

This compound (1.1 equivalents)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous DCM or DMF

Procedure:

-

Dissolve this compound, the amine component, and HOBt in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA to the reaction mixture and stir for 10 minutes.

-

Add EDC·HCl in one portion and continue to stir at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described coupling protocols.

Caption: Workflow for HATU-mediated solid-phase coupling.

Caption: Workflow for PyBOP-mediated solid-phase coupling.

Caption: Workflow for EDC/HOBt-mediated solution-phase coupling.

Signaling Pathway Diagrams

Caption: General pathway for amide bond formation.

References

- 1. Boc-3-(2-quinolyl)-DL-alanine | 401813-49-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. bachem.com [bachem.com]

- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

Deprotection of Boc-3-(3-quinolyl)-DL-Ala-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-3-(3-quinolyl)-DL-Ala-OH, a key step in the synthesis of various compounds, particularly in the development of novel therapeutics. The protocols outlined below are based on established methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Introduction

This compound is a protected amino acid derivative incorporating a quinoline (B57606) moiety, a structural motif present in many biologically active compounds. The Boc protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, 3-(3-quinolyl)-DL-alanine.

Two primary and highly effective methods for the deprotection of this compound are presented:

-

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : A widely used and generally efficient method for Boc deprotection.

-

Method 2: Hydrochloric Acid (HCl) in Dioxane : An alternative method that often results in the direct precipitation of the hydrochloride salt of the deprotected amino acid, which can simplify purification.

Comparative Overview of Deprotection Methods

The choice of deprotection method can be influenced by factors such as the scale of the reaction, the desired salt form of the product, and the presence of other acid-labile functional groups. The following table summarizes the typical reaction conditions and outcomes for the two methods. Note: The quantitative data are typical for Boc deprotection and may require optimization for this specific substrate.

| Parameter | Method 1: TFA in DCM | Method 2: HCl in Dioxane |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| TFA Concentration | 20-50% (v/v) | N/A |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Reaction Time | 30 minutes - 3 hours | 30 minutes - 4 hours |

| Typical Yield | >90% | >90% |

| Product Form | TFA Salt (often an oil or solid) | HCl Salt (often a solid precipitate) |

| Work-up | Evaporation, trituration with ether | Filtration or evaporation and trituration |

Chemical Reaction and Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a similar deprotection of N-Boc-protected aminoquinoline derivatives and is a standard procedure for Boc group removal.[1]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).

-

Cool the solution to -10°C to -20°C using an appropriate cooling bath.[1]

-

Slowly add TFA (4-10 equivalents, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.

-

Maintain the reaction at low temperature and stir for approximately 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To remove residual TFA, co-evaporate the residue with toluene (B28343) or DCM (2-3 times).

-

The resulting residue is the trifluoroacetate (B77799) salt of 3-(3-quinolyl)-DL-alanine. To obtain a solid, triturate the residue with cold diethyl ether.

-

Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

Application Notes and Protocols: Boc-3-(3-quinolyl)-DL-Ala-OH in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Boc-3-(3-quinolyl)-DL-Ala-OH in modern drug development. This unique amino acid derivative, incorporating a quinoline (B57606) moiety, serves as a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic applications in oncology and neuropharmacology.

Application Note 1: Anticancer Drug Development